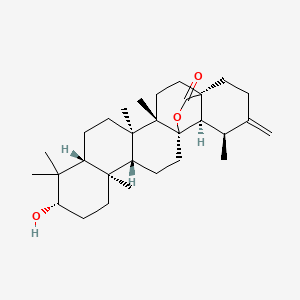

hyperinol A

説明

Hyperinol A is a triterpenoid compound isolated from Hypericum oblongifolium, a plant species traditionally used in herbal medicine for its anti-inflammatory and antimicrobial properties . Structurally, hyperinol A belongs to the lanostane-type triterpenes, characterized by a tetracyclic skeleton with hydroxyl and methyl substituents. Its molecular formula is C₃₀H₅₀O₃, and its bioactivity is primarily attributed to its interaction with serine proteases, enzymes critical in inflammatory and apoptotic pathways. Studies highlight its role as a serine protease inhibitor, with notable efficacy in reducing enzymatic activity in vitro .

特性

分子式 |

C30H46O3 |

|---|---|

分子量 |

454.7 g/mol |

IUPAC名 |

(1S,4S,5R,8R,10S,13R,14R,17S,18R,19S)-10-hydroxy-4,5,9,9,13,19-hexamethyl-20-methylidene-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-23-one |

InChI |

InChI=1S/C30H46O3/c1-18-8-14-29-17-16-28(7)27(6)13-9-20-25(3,4)22(31)11-12-26(20,5)21(27)10-15-30(28,33-24(29)32)23(29)19(18)2/h19-23,31H,1,8-17H2,2-7H3/t19-,20+,21-,22+,23-,26+,27-,28+,29+,30+/m1/s1 |

InChIキー |

NQOAWWBALMIYHN-DVOQMTHLSA-N |

異性体SMILES |

C[C@H]1[C@@H]2[C@]3(CCC1=C)CC[C@@]4([C@@]2(CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O)C)C)OC3=O)C |

正規SMILES |

CC1C2C3(CCC1=C)CCC4(C2(CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)OC3=O)C |

同義語 |

3-hydroxy-20(30)-taraxastene-28,13-olide hyperinol A |

製品の起源 |

United States |

類似化合物との比較

Hyperinol A is often compared to structurally analogous triterpenes, particularly hyperinol B and other lanostane derivatives. Below is a detailed analysis of their similarities and differences:

Structural and Functional Differences

Mechanistic Insights

- Hyperinol A vs. Hyperinol B: The hydroxyl group at C22 in hyperinol A enhances hydrogen bonding with serine residues in the active site of proteases, increasing inhibitory potency by ~3-fold compared to hyperinol B .

- Comparison with Oleanolic Acid: Unlike hyperinol A’s lanostane backbone, oleanolic acid’s pentacyclic structure limits its specificity for serine proteases but broadens its anti-inflammatory effects via COX-2 inhibition.

Pharmacological Profiles

| Parameter | Hyperinol A | Hyperinol B | Oleanolic Acid |

|---|---|---|---|

| Bioavailability | Low (oral: <10%) | Low (oral: <8%) | Moderate (oral: 20%) |

| Half-life | 4.2 hours | 3.8 hours | 6.5 hours |

| Toxicity (LD₅₀) | >500 mg/kg (mice) | >500 mg/kg (mice) | 200 mg/kg (mice) |

Key Findings :

Hyperinol A’s superior enzyme inhibition correlates with its hydroxyl group, a feature absent in hyperinol B .

Oleanolic acid’s broader therapeutic applications (e.g., hepatoprotection) contrast with hyperinol A’s protease-specific activity.

Q & A

Basic: How to establish a validated HPLC protocol for quantifying hyperinol A in biological matrices?

Methodological Answer:

To develop a reproducible HPLC protocol, begin by optimizing mobile phase composition (e.g., acetonitrile-phosphate buffer ratios) and column selection (C18 vs. phenyl-hexyl) based on hyperinol A’s polarity . Validate the method using:

- Calibration curves (linearity across expected concentration ranges).

- Limit of detection (LOD) and limit of quantification (LOQ) via signal-to-noise ratios .

- Recovery studies (spiked samples) to assess matrix interference .

Include intra- and inter-day precision tests (RSD < 5%) and compare retention times with reference standards. Document parameters in alignment with NIH preclinical reporting guidelines .

Basic: What in vitro models are appropriate for initial pharmacological screening of hyperinol A?

Methodological Answer:

Prioritize models aligned with hyperinol A’s hypothesized targets (e.g., enzyme inhibition or receptor binding):

- Cell lines : Use primary cells (e.g., hepatocytes) over immortalized lines to mimic physiological responses .

- Dose-response assays : Employ IC50/EC50 calculations with nonlinear regression analysis .

- Control groups : Include vehicle controls and reference compounds (e.g., known inhibitors/agonists) .

Justify model selection using literature precedents and ensure compliance with ethical guidelines for cell sourcing .

Advanced: How to reconcile contradictory pharmacokinetic data for hyperinol A across rodent and primate studies?

Methodological Answer:

Address discrepancies through:

- Interspecies toxicokinetic analysis : Compare metabolic pathways (e.g., CYP450 isoforms) and plasma protein binding rates .

- Dose normalization : Adjust for body surface area or allometric scaling .

- Meta-analysis : Systematically review studies using PRISMA guidelines, weighting data by sample size and methodological rigor .

Propose follow-up studies with crossover designs (e.g., single-species trials at varying doses) to isolate confounding variables .

Advanced: What strategies optimize hyperinol A extraction yields from natural sources while preserving stability?

Methodological Answer:

Design a factorial experiment to test:

- Extraction solvents : Ethanol vs. supercritical CO2 for polarity-matched solubility .

- Temperature/pH effects : Monitor degradation via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .

- Additives : Antioxidants (e.g., ascorbic acid) to prevent oxidation .

Use response surface methodology (RSM) to model interactions between variables and identify optimal conditions .

Basic: How to ensure statistical rigor in hyperinol A dose-response studies?

Methodological Answer:

- Power analysis : Calculate sample sizes to detect a minimum effect size (α=0.05, power=0.8) .

- Non-parametric tests : Apply Mann-Whitney U or Kruskal-Wallis for non-normal distributions .

- Multiple comparisons : Adjust p-values using Bonferroni or false discovery rate (FDR) corrections .

Report exact p-values (e.g., p=0.032) rather than thresholds (e.g., p<0.05) and include confidence intervals .

Advanced: How to integrate multi-omics data (transcriptomics, metabolomics) to elucidate hyperinol A’s mechanism of action?

Methodological Answer:

- Pathway enrichment analysis : Use tools like DAVID or MetaboAnalyst to identify overrepresented pathways .

- Network pharmacology : Construct protein-protein interaction networks (e.g., STRING database) to map target hubs .

- Data fusion : Apply machine learning (e.g., random forests) to integrate omics layers and prioritize key biomarkers .

Validate findings with orthogonal methods (e.g., siRNA knockdown or CRISPR-Cas9 gene editing) .

Basic: What ethical and reporting standards apply to hyperinol A studies involving animal models?

Methodological Answer:

- ARRIVE guidelines : Detail animal strain, sex, age, and housing conditions .

- Randomization/blinding : Assign treatment groups via block randomization and blind analysts to group identities .

- Endpoint justification : Define humane endpoints (e.g., tumor size limits) to minimize suffering .

Include institutional ethics committee approval numbers and adhere to NIH preclinical reporting standards .

Advanced: How to address batch-to-batch variability in hyperinol A synthesis for in vivo studies?

Methodological Answer:

- Quality control (QC) protocols : Implement NMR and HPLC-PDA for purity checks (≥95%) and quantify impurities .

- Stability-indicating assays : Use stress testing (heat, light, oxidation) to identify degradation products .

- Standardized synthesis SOPs : Document reaction conditions (e.g., catalyst ratios, temperature) to ensure reproducibility .

Share raw spectral data in supplementary materials for peer review .

Basic: How to design a robust literature review framework for hyperinol A’s therapeutic potential?

Methodological Answer:

- Search strategy : Use Boolean operators in PubMed/Scopus (e.g., "hyperinol A" AND (antioxidant OR anti-inflammatory)) .

- Inclusion/exclusion criteria : Define parameters (e.g., peer-reviewed studies, 2010–2025, in vivo focus) .

- Risk of bias assessment : Apply SYRCLE’s tool for animal studies or Cochrane RoB for clinical data .

Synthesize findings thematically (e.g., mechanistic insights, dosage trends) and identify knowledge gaps .

Advanced: What computational approaches predict hyperinol A’s off-target effects and toxicity?

Methodological Answer:

- Molecular docking : Screen against Tox21 database targets using AutoDock Vina .

- QSAR models : Train on datasets like ChEMBL to predict hepatotoxicity or cardiotoxicity .

- Transcriptomic signatures : Compare hyperinol A’s gene expression profiles with known toxicants via LINCS L1000 data .

Validate predictions with high-content screening (HCS) in relevant cell models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。